molecular formula C11H18F3NO3 B8219156 tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate

tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B8219156
M. Wt: 269.26 g/mol
InChI Key: AAVVGFKIMWXYCG-SFYZADRCSA-N
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Description

tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl ester, a hydroxyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through selective hydroxylation reactions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using trifluoromethylation reagents under controlled conditions.

    Esterification: The tert-butyl ester can be formed through esterification reactions involving tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions may result in the replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and trifluoromethyl group play crucial roles in its reactivity and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3S,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    tert-Butyl (3S,5R)-3-hydroxy-5-ethylpiperidine-1-carboxylate: Similar structure but with an ethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in tert-Butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry and other applications .

Properties

IUPAC Name

tert-butyl (3S,5R)-3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(16)6-15/h7-8,16H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVVGFKIMWXYCG-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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